molecular formula C19H21N3O4 B12113897 N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide

N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide

Cat. No.: B12113897
M. Wt: 355.4 g/mol
InChI Key: HAXZMQQYSRGDTM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-PHE-GLY-NH2 typically involves the coupling of protected amino acids. One common method is the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of additives like hydroxybenzotriazole (HOBt) to prevent racemization. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of Z-PHE-GLY-NH2 may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity. The process involves sequential addition of protected amino acids to a growing peptide chain, followed by cleavage from the solid support and deprotection .

Chemical Reactions Analysis

Types of Reactions

Z-PHE-GLY-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide bond.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can lead to reduced amide bonds .

Scientific Research Applications

Z-PHE-GLY-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-PHE-GLY-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may bind to opioid receptors, mimicking the effects of natural peptides and modulating pain perception. The compound can also influence signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-PHE-GLY-NH2 is unique due to its specific sequence and the presence of the benzyloxycarbonyl protecting group, which can influence its stability and reactivity. This makes it a valuable tool in peptide synthesis and research.

Properties

IUPAC Name

benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c20-17(23)12-21-18(24)16(11-14-7-3-1-4-8-14)22-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,23)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXZMQQYSRGDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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